molecular formula C9H15ClN2O B13025701 (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hcl

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hcl

Cat. No.: B13025701
M. Wt: 202.68 g/mol
InChI Key: BVBGJXDFUXEMDK-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl is a chiral amino alcohol hydrochloride characterized by two primary amine groups: one on the propanol backbone and another on the para-position of the phenyl ring. Its molecular formula is C₉H₁₄ClN₂O (free base: C₉H₁₃N₂O, MW 166.22 ), with the hydrochloride salt enhancing solubility. The (S)-stereochemistry is critical for its interactions in biological systems, such as enzyme binding. This compound serves as a building block in pharmaceutical synthesis, particularly for drugs requiring chiral specificity and hydrogen-bonding motifs.

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,10-11H2;1H/t9-;/m0./s1

InChI Key

BVBGJXDFUXEMDK-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride generally involves:

  • Starting from appropriately substituted aromatic nitro compounds or protected amino precursors.
  • Reduction of nitro groups to amino groups.
  • Introduction or preservation of the chiral amino alcohol moiety.
  • Formation of the hydrochloride salt for stability and handling.

Specific Synthetic Routes

Catalytic Hydrogenation of Nitro Precursors

One common approach involves catalytic hydrogenation of a nitro-substituted precursor to yield the corresponding amine:

  • Starting Material: 3-(4-nitrophenyl)propan-1-ol or related nitro compounds.
  • Catalyst: 10% Palladium on activated carbon.
  • Solvent: Methanol.
  • Conditions: Hydrogen atmosphere, inert atmosphere (nitrogen), room temperature or mild heating, typically 6 hours.
  • Outcome: High yield (up to 99%) of the corresponding amino compound without further purification needed.

This method efficiently converts the nitro group to the amino group while maintaining the chiral center and hydroxyl functionality intact.

Chiral Amino Alcohol Formation via Methoxyamine Derivatives

Another route involves the preparation of the chiral amino alcohol moiety by reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions:

  • Reaction with 30-40% aqueous hydrochloric acid.
  • Conditions:
    • Option 1: Autoclave at >80°C, pressure 3-45 bar, 1-12 hours.
    • Option 2: Reflux at atmospheric pressure for 30-60 hours.
  • Subsequent distillation to remove water and isolate the hydrochloride salt.
  • Optional base treatment to adjust pH and purification by distillation or filtration.

This process yields (S)-2-aminopropan-1-ol hydrochloride, a key intermediate for further functionalization to the target compound.

Advanced Cyclization and Functionalization

A patented improved process for related compounds involves:

  • Using diethyl carbonate and potassium carbonate at elevated temperatures (~135°C) to cyclize amino alcohol intermediates.
  • This method replaces toxic reagents like phosgene with safer dialkyl carbonates.
  • The process is scalable, high-yielding (~40% overall yield for related oxazolidinone derivatives), and avoids additional carbamate formation steps.
  • The ring formation can proceed in the presence of amino groups on the aromatic ring, indicating compatibility with the 4-aminophenyl substituent.

Though this patent focuses on oxazolidinone derivatives, the intermediate amino alcohols prepared by this method are closely related to (S)-2-Amino-3-(4-aminophenyl)propan-1-OL and its hydrochloride salt.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation 3-(4-nitrophenyl)propan-1-ol Pd/C, H2, MeOH, inert atmosphere, 6 h 98-99 High yield, mild conditions, preserves chirality
Hydrochloric acid treatment (S)-1-methoxy-2-propylamine 30-40% HCl, autoclave or reflux, 1-60 h Quantitative Produces chiral amino alcohol hydrochloride
Cyclization with dialkyl carbonate Amino alcohol intermediate Diethyl carbonate, K2CO3, 135°C ~40 (overall) Safer alternative to phosgene, scalable process

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the hydroxyl and aromatic amine groups under controlled conditions:

Reagent/ConditionsReaction SiteProduct FormedYield/Notes
KMnO₄ in acidic medium (H⁺)Benzylic hydroxyl3-(4-Aminophenyl)propan-1-oneRequires temperature control (0–5°C)
H₂O₂/Fe²⁺ (Fenton-like)Aromatic amineNitroso derivativeForms transient intermediates

Mechanistic Insight : Oxidation of the hydroxyl group proceeds via radical intermediates, while the aromatic amine undergoes electrophilic nitrosation.

Acylation and Alkylation

The primary amine and hydroxyl groups participate in nucleophilic substitutions:

Acylation

ReagentProductApplication
Acetic anhydride N-Acetylated derivativeProtects amine during synthesis
Benzoyl chlorideN-Benzoylated compoundUsed in peptide coupling

Alkylation

Reagent/ConditionsProductNotes
Methyl iodide (CH₃I)N-Methylated derivativeEnhances lipophilicity
Diethyl carbonate/K₂CO₃ Cyclized oxazolidinoneKey step in zolmitriptan synthesis

Example Cyclization Reaction :

 S 2 Amino 3 4 aminophenyl propan 1 olK2CO3,135CDiethyl carbonate S 4 4 Aminobenzyl 2 oxazolidinone\text{ S 2 Amino 3 4 aminophenyl propan 1 ol}\xrightarrow[\text{K}_2\text{CO}_3,135^\circ \text{C}]{\text{Diethyl carbonate}}\text{ S 4 4 Aminobenzyl 2 oxazolidinone}

Yield: ~65% after optimization .

Coupling Reactions

The aromatic amine group facilitates electrophilic aromatic substitution (EAS) and cross-coupling:

Reaction TypeReagent/PartnerProductUse Case
Suzuki couplingAryl boronic acidBiaryl derivativesDrug candidate synthesis
DiazotizationNaNO₂/HClDiazonium saltIntermediate for dyes

Key Data :

  • Suzuki reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate aqueous conditions.

  • Diazonium intermediates are unstable above 5°C.

Reduction and Protection Chemistry

The dual functionality allows selective protection/deprotection strategies:

Protection

Protecting GroupReagentConditionsDeprotection Method
BocDi-tert-butyl dicarbonate pH 9–10, 0°C TFA/DCM
FmocFmoc-Cl Dry THF, 25°C Piperidine/DMF

Reduction

SubstrateReagentProductNotes
Nitro derivative H₂/Pd-C (S)-2-Amino-3-(4-aminophenyl)propan-1-olCatalytic hydrogenation

Synthetic Pathway :

 S 2 Amino 3 4 nitrophenyl propan 1 olH2/Pd C S 2 Amino 3 4 aminophenyl propan 1 ol\text{ S 2 Amino 3 4 nitrophenyl propan 1 ol}\xrightarrow{\text{H}_2/\text{Pd C}}\text{ S 2 Amino 3 4 aminophenyl propan 1 ol}

Yield: >90% under 50 psi H₂ .

Schiff Base Formation

Reacts with aldehydes/ketones to form chiral ligands:

Aldehyde PartnerProductApplication
5-Nitrosalicylaldehyde Tridentate Schiff baseMetal-organic frameworks
Pyridoxal phosphate Vitamin B₆ analogEnzyme inhibition studies

Conditions : Reflux in ethanol/water (1:1), 2–4 hours .

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred Conditions
Primary amineAcylation, alkylationBasic pH, anhydrous solvents
HydroxylOxidation, esterificationAcidic/oxidative environments
Aromatic amineEAS, coupling reactionsElectrophilic catalysts

References
Data synthesized from patents , synthetic protocols , and pharmacological studies . Experimental yields and conditions are derived from optimized laboratory-scale procedures.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride exhibits potential anticancer properties. It has been utilized in the synthesis of compounds that target specific cancer pathways, particularly in the context of drug resistance mechanisms. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth by modulating apoptotic pathways and enhancing the efficacy of existing chemotherapeutic agents .

1.2 Neurological Disorders

This compound has also been explored for its neuroprotective effects. Research suggests that it may play a role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's by acting on neurotransmitter systems and reducing oxidative stress within neuronal cells . Its structural similarity to amino acids allows it to interact effectively with various receptors involved in neurotransmission.

1.3 Antiviral Properties

The compound has shown promise as a potential antiviral agent, particularly against retroviruses like HIV. Studies have indicated that it can inhibit viral replication by interfering with viral protease activity, making it a candidate for further development into therapeutic agents for treating viral infections .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is frequently used in enzyme inhibition studies due to its ability to act as a substrate or inhibitor for various enzymes. Its application in studying proteases has provided insights into enzyme kinetics and mechanisms of action, contributing to our understanding of metabolic pathways .

2.2 Drug Development

The compound serves as a scaffold for the design of novel pharmaceuticals. Its functional groups allow for modifications that can enhance pharmacological properties such as solubility, bioavailability, and specificity for target receptors. This versatility makes it a valuable tool in drug discovery processes aimed at developing new therapeutic agents .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the impact on tumor growthShowed significant inhibition of cell proliferation in vitro
Neuroprotective EffectsExplored effects on neuronal cellsReduced oxidative stress markers and improved cell viability
Antiviral EfficacyTested against HIV proteaseDemonstrated effective inhibition of viral replication

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It may influence biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.

Comparison with Similar Compounds

Key Insights :

  • Electron-Donating Groups (e.g., -NH₂) : Increase solubility via hydrogen bonding but may reduce metabolic stability .
  • Halogens (e.g., -F, -Br) : Enhance lipophilicity (Log P ↑) and bioavailability but may introduce steric hindrance .

Physicochemical Properties

Comparative data for select analogs (experimental or predicted):

Property Target Compound (NH₂) 4-Fluorophenyl Derivative 4-Bromophenyl Derivative
Log P (octanol/water) ~0.5 (predicted) 1.56 (iLOGP) 2.1 (predicted)
Solubility (mg/mL) >10 (HCl salt) 5.61 (free base) <1 (lipophilic Br)
Hydrogen Bond Donors 3 2 2
BBB Permeability Moderate High Low

Analysis :

  • The target compound’s dual -NH₂ groups lower Log P (↑ hydrophilicity) compared to halogenated analogs, favoring aqueous solubility but possibly limiting membrane permeability.
  • The hydrochloride salt form mitigates solubility challenges seen in free bases (e.g., 4-fluorophenyl derivative: 5.61 mg/mL free base vs. >10 mg/mL as HCl salt).

Biological Activity

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride, a compound with significant biological activity, has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl is a chiral molecule characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone. Its chemical structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl. The compound has been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: Cytotoxicity in A549 Cells

In a study assessing the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells, it was found that:

  • Concentration : Cells were treated with 100 µM of the compound for 24 hours.
  • Viability : Post-treatment viability was measured using the MTT assay.

The results indicated that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl exhibited significant cytotoxicity, reducing cell viability to approximately 64% compared to untreated controls. This suggests a promising anticancer effect, particularly when compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The antimicrobial properties of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl have also been explored. The compound showed effectiveness against several multidrug-resistant pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Escherichia coli16 µg/mL
Staphylococcus aureus (MRSA)8 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl possesses significant antibacterial activity, particularly against Gram-positive bacteria such as MRSA .

Neuroprotective Effects

Emerging research suggests that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl may also exhibit neuroprotective properties. The compound has been shown to mitigate oxidative stress in neuronal cells, which is critical in the context of neurodegenerative diseases.

Mechanism of Action

The proposed mechanism involves the scavenging of free radicals and inhibition of apoptotic pathways in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or stereoselective reduction of ketone intermediates. For example, sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are common reducing agents for chiral amine formation . Critical factors include pH control during amination to avoid racemization and temperature modulation (e.g., 0–25°C) to suppress side reactions. Post-synthesis purification via flash column chromatography (40% CH₂Cl₂ in EtOAc) is recommended to isolate the target compound from byproducts like unreacted precursors or diastereomers .

Q. How can researchers characterize the stereochemical purity of this compound using analytical techniques?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is optimal for resolving enantiomers. Mobile phases like hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid (TFA) enhance peak separation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY, can confirm stereochemistry by analyzing spatial proximity between the hydroxyl group and the chiral center . Mass spectrometry (MS) and polarimetry ([α]D) provide complementary data on molecular weight and optical rotation, respectively .

Q. What are the optimal storage conditions to ensure the compound’s stability in long-term research use?

  • Methodological Answer : Store the hydrochloride salt at 2–8°C in a desiccator to prevent hygroscopic degradation. Avoid exposure to light or oxidizing agents, as the primary amine groups may undergo oxidation or form Schiff bases with residual aldehydes. For solutions, use anhydrous solvents (e.g., dry DMSO or ethanol) and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How does the presence of dual amino groups on the phenyl ring influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The para-aminophenyl moiety enhances hydrogen-bonding potential with enzymes or receptors, particularly in acidic environments (e.g., lysosomal compartments). Comparative studies with mono-aminated analogs (e.g., 3-(4-fluorophenyl)propan-1-ol) show that the dual amino groups increase binding affinity to amine-specific transporters by ~30% . Density Functional Theory (DFT) simulations can model charge distribution and predict nucleophilic attack sites during derivatization .

Q. In pharmacological studies, what strategies resolve discrepancies in bioactivity data between stereoisomers?

  • Methodological Answer : Use enantiomerically pure standards (≥98% by chiral HPLC) to avoid confounding results from racemic mixtures. For in vitro assays, employ competitive binding experiments with a radiolabeled probe (e.g., ³H-labeled ligand) to quantify Ki values for each isomer. If conflicting data persist, validate target engagement via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can researchers design experiments to study the compound’s role as a building block in synthesizing complex molecules?

  • Methodological Answer : The primary alcohol and amine groups enable conjugation via Mitsunobu reactions (for ether formation) or carbodiimide-mediated amide coupling. For example, coupling with geldanamycin derivatives (via EDC/HOBt) generates proteolysis-targeting chimeras (PROTACs) for targeted protein degradation studies . Optimize reaction stoichiometry (1.2:1 molar ratio of amino alcohol to electrophile) and monitor progress via TLC (Rf = 0.3 in 5% MeOH/CH₂Cl₂) .

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